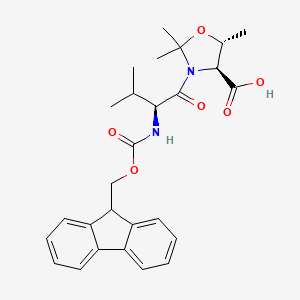

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH, also known as Fmoc-V(Psi(Me,Me)pro)-Thr-OH, is a derivative of a naturally occurring amino acid, threonine. It is a modified form of threonine in which the carboxylic acid group is replaced with a protected form of threonine. This modification allows for more efficient and precise chemical synthesis of peptides and proteins. Fmoc-V(Psi(Me,Me)pro)-Thr-OH is commonly used in peptide synthesis, as it is a very stable and reliable building block for peptide synthesis.

Wissenschaftliche Forschungsanwendungen

Configurational and Conformational Control in Peptide Building Units : The study by Keller, Mutter, and Lehmann (1999) discusses the electrophilic cyclic acetal formation in dipeptide esters, including those similar to Fmoc-Val-Thr(Psi(Me,Me)pro)-OH, emphasizing the control over stereochemistry in peptide synthesis (Keller, Mutter, & Lehmann, 1999).

Pseudo-prolines for Accessing "Inaccessible" Peptides : Mutter et al. (1995) introduced pseudo-prolines as a technique to solubilize otherwise insoluble peptides. This research is significant for understanding the role of pseudo-proline dipeptides in facilitating peptide synthesis (Mutter et al., 1995).

Inhibition Studies Using Phosphorylated Prodrugs : Zhao and Etzkorn (2007) explored the use of phosphorylated prodrugs in inhibiting the activity of the mitotic regulator Pin1. This study underscores the potential of modified peptides in therapeutic applications (Zhao & Etzkorn, 2007).

Fluorinated Peptides as Potential Inhibitors of HIV Protease : Tran et al. (1997) synthesized fluorinated peptides incorporating fluoroproline residues, demonstrating the potential of modified peptides in developing HIV protease inhibitors (Tran et al., 1997).

Optimization of Solid-Phase Peptide Synthesis : Pudelko, Kihlberg, and Elofsson (2007) discussed the use of pseudo-proline dipeptides in optimizing solid-phase synthesis of hydrophobic peptides, highlighting the practical applications in synthetic peptide production (Pudelko, Kihlberg, & Elofsson, 2007).

Solid-Phase Synthesis of Neurokinin A Antagonists : Rovero, Quartara, and Fabbri (2009) compared Boc and Fmoc methods in the synthesis of neurokinin A antagonists, providing insights into the efficiency of different synthetic strategies, including those involving Fmoc-protected amino acids (Rovero, Quartara, & Fabbri, 2009).

Eigenschaften

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-15(2)22(24(30)29-23(25(31)32)16(3)35-27(29,4)5)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-23H,14H2,1-5H3,(H,28,33)(H,31,32)/t16-,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMOLWFENHTLNA-XARZLDAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.